molecular formula C10H18ClNO2 B1353067 (S)-1-Boc-2-chloromethyl-pyrrolidine CAS No. 403735-05-7

(S)-1-Boc-2-chloromethyl-pyrrolidine

Cat. No. B1353067
M. Wt: 219.71 g/mol
InChI Key: KTDOGEILJSFSSG-QMMMGPOBSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.), bond lengths and angles, and any notable features of the structure .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as its melting point, boiling point, solubility, density, molar mass, and any notable chemical properties .

Scientific Research Applications

Asymmetric Synthesis

(S)-1-Boc-2-chloromethyl-pyrrolidine is notably used in the asymmetric synthesis of various pharmaceutically relevant compounds. For instance, Dieter et al. (2005) detailed the generation of scalemic 2-pyrrolidinylcuprates through asymmetric deprotonation of N-Boc-pyrrolidine, facilitating the synthesis of 2-alkenyl-N-Boc-pyrrolidines. Further processing, including N-Boc deprotection and intramolecular N-alkylation, led to pyrrolizidine or indolizidine skeletons, crucial for synthesizing compounds like heliotridane and tashiromine (Dieter, Chen, & Watson, 2005).

Catalysis and Enantioselective Reactions

Enantioselective processes, particularly in catalysis, have utilized (S)-1-Boc-2-chloromethyl-pyrrolidine. Arnold et al. (2008) demonstrated that lithiation of N-Boc-pyrrolidine followed by alkylation with chloromethylboronate pinacol ester provided an efficient enamine-type pyrrolidine catalyst in asymmetric aldol reactions, showcasing the compound's versatility in catalysis (Arnold et al., 2008).

Medicinal Chemistry and Drug Design

In medicinal chemistry and drug design, the compound's structural properties have been harnessed. Sheikh et al. (2012) developed a method for enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, containing a quaternary stereocenter, by lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. This approach is significant for pharmaceutical applications where the creation of complex molecular structures with high stereoselectivity is crucial (Sheikh et al., 2012).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes its toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

tert-butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOGEILJSFSSG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458740
Record name (S)-1-Boc-2-chloromethyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-chloromethyl-pyrrolidine

CAS RN

403735-05-7
Record name (S)-1-Boc-2-chloromethyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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